molecular formula C14H12O3 B580425 5-Methoxy-3-phenylbenzoic acid CAS No. 1214369-81-9

5-Methoxy-3-phenylbenzoic acid

Cat. No.: B580425
CAS No.: 1214369-81-9
M. Wt: 228.247
InChI Key: RJNXRRZKLNCRKQ-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenylbenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5th position and a phenyl group at the 3rd position of the aromatic ring (Figure 1). This structural arrangement confers unique physicochemical properties, such as modified acidity, solubility, and lipophilicity, compared to simpler benzoic acid derivatives.

Properties

IUPAC Name

3-methoxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNXRRZKLNCRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673499
Record name 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214369-81-9
Record name 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-3-phenylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 5-methoxy-[1,1’-biphenyl]-3-carboxylate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran and water at temperatures ranging from 0 to 20 degrees Celsius for 16 hours . This reaction yields this compound with a high degree of purity.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials make this compound feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-phenylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-3-phenylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include methoxy- and phenyl-substituted benzoic acids, as well as heterocyclic derivatives. Substituent positioning and electronic effects critically influence their properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
5-Methoxy-3-phenylbenzoic acid 5-OCH₃, 3-Ph C₁₄H₁₂O₃ 228.24 g/mol High lipophilicity; limited commercial availability
4-Benzyloxy-3-methoxybenzoic acid 3-OCH₃, 4-OBn C₁₅H₁₄O₄ 258.27 g/mol Enhanced solubility due to benzyloxy group; potential intermediate in drug synthesis
5-Methoxybenzo[b]thiophene-3-acetic acid Benzo[b]thiophene core, 5-OCH₃ C₁₁H₁₀O₃S 222.26 g/mol Thiophene ring increases π-electron density; used in bioactive molecule design
5-Formyl-2-hydroxy-3-methoxybenzoic acid 2-OH, 3-OCH₃, 5-CHO C₉H₈O₅ 196.16 g/mol Formyl and hydroxyl groups enhance hydrogen bonding; applications in coordination chemistry
3-[[5-(2-Methoxyanilino)-2,4-dioxo-thiazolidin-3-yl]methyl]benzoic acid Thiazolidinone moiety, 3-Ph C₁₉H₁₇N₃O₅S 399.42 g/mol Bioactive scaffold with potential antimicrobial/anti-inflammatory activity

Key Findings from Comparative Studies

Acidity and Solubility: The phenyl group at position 3 in this compound introduces steric hindrance and electron-withdrawing effects, lowering its aqueous solubility compared to 4-benzyloxy-3-methoxybenzoic acid . The formyl group in 5-formyl-2-hydroxy-3-methoxybenzoic acid increases acidity (lower pKa) relative to non-hydroxylated analogues due to resonance stabilization of the deprotonated form .

Thiophene- and thiazolidinone-containing analogues require specialized heterocyclic synthesis routes, limiting scalability compared to simpler benzoic acids .

Biological Activity: Thiazolidinone derivatives (e.g., ) exhibit enhanced bioactivity due to the thiazolidinone ring’s ability to interact with biological targets, a feature absent in this compound . The benzo[b]thiophene core in ’s compound may improve membrane permeability in drug design compared to purely aromatic systems .

Commercial and Research Status

  • Derivatives like 5-formyl-2-hydroxy-3-methoxybenzoic acid and thiazolidinone-containing analogues are actively researched for pharmaceutical applications, reflecting their versatile reactivity .

Biological Activity

5-Methoxy-3-phenylbenzoic acid (MPBA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological properties of MPBA, including its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a phenyl group attached to a benzoic acid core. Its molecular formula is C16H14O3C_{16}H_{14}O_3, with a molecular weight of approximately 270.29 g/mol. The unique positioning of the methoxy and phenyl groups enhances its lipophilicity, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that MPBA exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Properties

MPBA has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specifically, MPBA has shown promise against breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29) . The proposed mechanism includes modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

The biological activity of MPBA is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : MPBA may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular responses.
  • Signaling Pathway Modulation : It has been shown to affect signaling pathways related to apoptosis and inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MPBA, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
3-Methoxybenzoic AcidMethoxy group on the meta positionModerate antimicrobial activity
4-Methoxybenzoic AcidMethoxy group on the para positionWeak anticancer activity
3-Phenylbenzoic AcidPhenyl group at the meta positionLimited biological activity
4-Phenylbenzoic AcidPhenyl group at the para positionModerate cytotoxicity

MPBA stands out due to its dual functional groups that enhance both lipophilicity and binding affinity, making it a valuable candidate for further research .

Case Studies

Several case studies highlight the potential applications of MPBA:

  • In Vitro Study on Antibacterial Effects : A study demonstrated that MPBA exhibited significant antibacterial activity against E. coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that MPBA could be developed into an effective antibacterial agent .
  • Anticancer Efficacy in Cell Lines : In another study focused on breast cancer, MPBA was shown to reduce cell viability by 50% at concentrations above 20 µM after 48 hours, indicating strong anticancer properties .

Future Research Directions

Future studies should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile of MPBA in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its biological activities.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 5-methoxy-3-phenylbenzoic acid, and how can intermediates be optimized for yield?

  • Methodological Answer : A common approach involves coupling reactions between methoxy-substituted benzaldehyde derivatives and phenylboronic acids under Suzuki-Miyaura conditions, followed by oxidation of the aldehyde group to a carboxylic acid. For example, intermediates like 5-methoxy-2-bromobenzoic acid can be cross-coupled with phenylboronic acid using Pd(PPh₃)₄ as a catalyst . Yield optimization requires precise control of reaction temperature (60–80°C), solvent polarity (e.g., THF/H₂O mixtures), and stoichiometric ratios of reactants (1:1.2 for boronic acid to bromide). Post-reaction purification via recrystallization (ethanol/water) improves purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). Key NMR signals include:
  • ¹H NMR : A singlet at δ 3.8–4.0 ppm for the methoxy group and aromatic protons integrating for a 1,3,5-substitution pattern.
  • ¹³C NMR : A carbonyl carbon at δ 170–175 ppm and methoxy carbon at δ 55–60 ppm.
    X-ray crystallography is recommended for definitive regiochemical confirmation, as seen in structurally similar compounds (e.g., triazole-substituted benzoic acids) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 4°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (hygroscopic degradation) and strong acids/bases, which may hydrolyze the methoxy group . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict long-term storage behavior.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols by:
  • Using a common cell line (e.g., HEK-293 for receptor-binding assays).
  • Normalizing solvent effects (DMSO ≤0.1% v/v).
  • Validating results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
    For example, derivatives showing anti-inflammatory activity in murine macrophages may lack efficacy in human PBMCs due to species-specific receptor isoforms .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) can model transition states for reactions like decarboxylation or electrophilic substitution. Focus on:
  • Electron density maps to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity with catalysts (e.g., Pd⁰ in cross-coupling).
    Studies on analogous compounds (e.g., 3-methoxyphenylacetic acid) reveal that methoxy groups enhance electron donation, stabilizing intermediates in Pd-catalyzed reactions .

Q. How can researchers design experiments to probe the mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Employ kinetic assays (Michaelis-Menten and Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. For example:
  • Competitive Inhibition : Increasing substrate concentration reduces inhibition.
  • Non-competitive Inhibition : Vmax decreases, Km remains constant.
    Structural analogs (e.g., 5-methoxy-2-mercaptobenzimidazole) have shown non-competitive inhibition of cyclooxygenase-2 (COX-2), suggesting a similar mechanism for this compound derivatives .

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